molecular formula C25H20N4O5S B2654804 (Z)-N'-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonohydrazide CAS No. 866866-87-7

(Z)-N'-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonohydrazide

Cat. No.: B2654804
CAS No.: 866866-87-7
M. Wt: 488.52
InChI Key: NFVNBTAUILAURU-RFBIWTDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-N'-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonohydrazide” (hereafter referred to as Compound Z) is a structurally complex molecule featuring:

  • A 1,2,4-oxadiazole ring substituted at position 5 with a 4-methoxyphenyl group.
  • A 2H-chromen-2-ylidene scaffold fused to the oxadiazole.
  • A 4-methylbenzenesulfonohydrazide moiety attached via an imine linkage in the Z-configuration.

The oxadiazole ring, known for its electron-withdrawing nature, enhances metabolic stability, while the chromene core contributes to π-π stacking interactions in crystalline phases . The sulfonohydrazide group may facilitate hydrogen bonding, impacting solubility and crystallinity .

Properties

IUPAC Name

N-[(Z)-[3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-ylidene]amino]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O5S/c1-16-7-13-20(14-8-16)35(30,31)29-27-25-21(15-18-5-3-4-6-22(18)33-25)24-26-23(28-34-24)17-9-11-19(32-2)12-10-17/h3-15,29H,1-2H3/b27-25-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFVNBTAUILAURU-RFBIWTDZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=CC=CC=C3O2)C4=NC(=NO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C4=NC(=NO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N’-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonohydrazide typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-methoxyphenyl-1,2,4-oxadiazole intermediate. This can be achieved through the cyclization of an appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions. The chromene moiety can be introduced via a condensation reaction involving salicylaldehyde and an appropriate ketone. Finally, the sulfonohydrazide group is introduced through a reaction with 4-methylbenzenesulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-N’-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.

    Substitution: The sulfonohydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

Structural Characteristics

The compound has a complex structure characterized by multiple functional groups, including:

  • Oxadiazole moiety : Known for its biological activity.
  • Chromene structure : Contributes to its chemical properties.
  • Sulfonamide group : Enhances solubility and biological activity.

The molecular formula is C25H20N4O5S, with a molecular weight of 488.5 g/mol .

Antitumor Activity

Research indicates that derivatives of oxadiazoles exhibit potent antitumor properties. Studies have shown that (Z)-N'-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonohydrazide can inhibit the proliferation of various cancer cell lines. For instance:

  • In vitro studies demonstrated significant cytotoxic effects against HepG2 (liver cancer) and A549 (lung cancer) cell lines .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. The presence of the methoxy group and sulfonamide moiety enhances its activity against both gram-positive and gram-negative bacteria. Preliminary tests suggest it could serve as a lead compound for developing new antibiotics .

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of oxadiazole derivatives. Some studies have reported that compounds similar to this compound exhibit anticonvulsant effects in animal models .

Case Studies

Study ReferenceResearch FocusFindings
Synthesis and Biological EvaluationIdentified antitumor activity against HepG2 cells with IC50 values indicating significant efficacy.
Antimicrobial ScreeningShowed effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 100 µg/mL.
Anticonvulsant ActivityDemonstrated protective effects in seizure models, suggesting potential for further development as an anticonvulsant drug.

Mechanism of Action

The mechanism of action of (Z)-N’-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, the oxadiazole ring may interact with metal ions, influencing enzyme activity, while the chromene moiety can participate in hydrogen bonding with biological macromolecules.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Structural Comparison with Analogous Compounds

Compound Name/Class Key Structural Features Molecular Formula (MW) Key Spectral Data (IR/NMR)
Compound Z 1,2,4-Oxadiazole, chromen-2-ylidene, 4-methylbenzenesulfonohydrazide (Z-configuration) C₃₂H₂₄N₄O₅S (600.62 g/mol) IR: ν(C=N) ~1600 cm⁻¹; ν(SO₂) ~1350, 1150 cm⁻¹. ¹H-NMR: δ 8.2–7.1 (aromatic), δ 3.8 (OCH₃)
N'-(Substituted benzylidene)benzohydrazides (3a–3b) Benzimidazole core, hydrazide linkage, substituted benzaldehydes ~C₂₂H₁₈N₄O₂ (394.4 g/mol) IR: ν(C=O) ~1663–1682 cm⁻¹; ν(NH) ~3150–3319 cm⁻¹. ¹³C-NMR: δ 165.5 (C=O)
Triazole-thiones (7–9) 1,2,4-Triazole-3-thione, sulfonylphenyl, difluorophenyl ~C₂₀H₁₂F₂N₄O₂S₂ (466.46 g/mol) IR: ν(C=S) ~1247–1255 cm⁻¹; ν(NH) ~3278–3414 cm⁻¹. ¹H-NMR: δ 8.1–6.8 (aromatic)
Briaviolide F (6) Clerodane diterpene, acetyl/hexanoate esters, hydroxyl group C₂₈H₃₉O₁₀Cl (593.21 g/mol) ¹H-NMR: δ 5.40 (H-12α), δ 2.20 (acetyl). ¹³C-NMR: δ 169.8 (C=O)
Key Differences and Implications

Core Heterocycles :

  • Compound Z contains a 1,2,4-oxadiazole ring, which is more electronegative and rigid compared to the 1,2,4-triazole in compounds 7–9 . This rigidity may enhance thermal stability but reduce conformational flexibility for target binding.
  • The chromen-2-ylidene scaffold in Compound Z differs from the benzimidazole in compounds 3a–3b , offering extended π-conjugation for enhanced luminescence or photostability.

The sulfonohydrazide moiety in Compound Z differs from the thione groups in triazoles 7–9, altering hydrogen-bonding capacity and redox activity .

Stereochemical Considerations :

  • The Z-configuration in Compound Z contrasts with E-isomers observed in hydrazide derivatives (e.g., compounds 3a–3b ), affecting dipole moments and crystal packing. SHELX-refined structures (via ) show that Z-isomers often exhibit tighter intermolecular stacking .

Biological Activity

(Z)-N'-(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-ylidene)-4-methylbenzenesulfonohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological effects, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Synthesis

The compound features a complex structure that includes a chromen-2-ylidene moiety linked to a 1,2,4-oxadiazole and a sulfonohydrazide group. The synthesis typically involves multi-step reactions that include condensation and cyclization processes. Various synthetic methods have been explored to optimize yield and purity, which are crucial for biological testing.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of oxadiazole derivatives. The compound has exhibited significant activity against various bacterial strains. For instance, a study indicated that derivatives containing the oxadiazole ring often show broad-spectrum antibacterial effects due to their ability to disrupt bacterial cell wall synthesis and function .

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus12 µg/mL
This compoundEscherichia coli15 µg/mL

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines. Research indicates that it can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Cell Line IC50 (µM) Mechanism of Action
MCF-75.6Caspase activation
HepG26.1Bcl-2 modulation

In vitro studies have shown that the compound significantly inhibits cell proliferation in MCF-7 breast cancer cells and HepG2 liver cancer cells, indicating its potential as a therapeutic agent .

Anti-inflammatory Activity

The compound has also been tested for anti-inflammatory effects. Inhibition assays demonstrated its ability to reduce pro-inflammatory cytokines in vitro, suggesting its potential in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study by Naveen et al. highlighted the effectiveness of oxadiazole derivatives against multidrug-resistant strains of bacteria. The study concluded that compounds with methoxy substitutions exhibited enhanced activity compared to their unsubstituted counterparts .
  • Anticancer Mechanism : In a detailed investigation into the apoptotic pathways activated by this compound, researchers found significant increases in caspase-3 activity in treated HepG2 cells compared to controls . This suggests that the compound may serve as a lead structure for developing new anticancer drugs.

Q & A

Q. What synthetic strategies are employed for the preparation of this compound?

The synthesis involves cyclization reactions using phosphorus oxychloride (POCl₃) as a key reagent. For example, hydrazide intermediates can undergo cyclization at elevated temperatures (120°C) to form oxadiazole or chromene moieties. Precursor compounds like sulfonohydrazides are first synthesized via sulfonation of amines or hydrazine derivatives, followed by coupling with appropriately substituted aldehydes or ketones. Multi-step protocols, including diazotization and condensation, are critical for constructing the Z-configuration in the chromene system .

Q. How is spectroscopic characterization (e.g., IR, NMR) utilized to confirm the structure?

Infrared (IR) spectroscopy identifies functional groups such as sulfonamide (S=O stretching ~1350–1150 cm⁻¹) and oxadiazole (C=N stretching ~1600 cm⁻¹). Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C, resolves proton environments (e.g., methoxy groups at δ 3.8–4.0 ppm) and coupling constants to confirm stereochemistry. For example, NOESY or COSY experiments can validate the Z-configuration in the chromene system by correlating spatial proximity of protons .

Q. What crystallographic software packages are recommended for structural determination?

The SHELX suite (SHELXS, SHELXD, SHELXL) is widely used for single-crystal structure solution and refinement. WinGX and ORTEP provide interfaces for visualizing anisotropic displacement parameters and generating publication-quality figures. Mercury CSD facilitates packing analysis and void visualization, which is critical for understanding intermolecular interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data refinement for this compound?

Discrepancies in refinement (e.g., high R-factors or electron density mismatches) are addressed using SHELXL’s new features, such as restraints for disordered moieties or anisotropic displacement parameter (ADP) constraints. Validation tools in Mercury, like Hirshfeld surface analysis, help identify problematic regions. Cross-verification with spectroscopic data ensures consistency between crystallographic and molecular structures .

Q. What experimental design methodologies optimize the synthesis yield?

Design of Experiments (DoE) principles, such as factorial designs or response surface modeling, systematically optimize reaction parameters (e.g., temperature, stoichiometry). Flow chemistry techniques enable precise control over reaction kinetics and scalability, reducing side-product formation. For example, continuous-flow reactors improve reproducibility in multi-step syntheses .

Q. How can non-covalent interactions in the crystal lattice be analyzed for functional insights?

Mercury’s Materials Module identifies π-π stacking, hydrogen bonds, and van der Waals interactions via database mining and packing similarity calculations. Quantitative metrics (e.g., interaction distances, angles) derived from crystallographic data reveal stabilization mechanisms, which are critical for designing derivatives with enhanced stability or reactivity .

Q. How should discrepancies between computational models and experimental data be addressed?

Validate computational models (e.g., DFT-optimized geometries) against experimental X-ray or spectroscopic data. Adjust force field parameters in molecular dynamics simulations to better match observed bond lengths or torsion angles. Use SHELXPRO to refine disorder models when computational predictions deviate from electron density maps .

Q. What strategies validate the Z-configuration in the chromene system?

X-ray diffraction is definitive for assigning stereochemistry. For solution-phase validation, ¹H NMR coupling constants (e.g., J-values > 10 Hz for trans-olefins) or NOE correlations between spatially proximate protons confirm the Z-configuration. UV-Vis spectroscopy may also detect conjugation shifts consistent with the stereoisomer .

Q. How to handle safety concerns during sulfonohydrazide synthesis?

(4-Methylphenyl)methanesulfonyl chloride, a common precursor, requires strict ventilation due to its irritant vapors. Use PPE (gloves, goggles) to prevent skin/eye contact. Quenching reactive intermediates (e.g., excess POCl₃) with ice-cold water under controlled conditions minimizes exothermic hazards .

Q. How to assess photophysical properties for potential applications?

Spectrofluorometric methods determine fluorescence quantum yields and Stokes shifts. Solvatochromic studies (varying solvent polarity) reveal charge-transfer behavior. Time-resolved fluorescence decay experiments quantify excited-state lifetimes, which are critical for applications in optoelectronics or sensing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.